![molecular formula C3H7ClN4 B1610634 3-Methyl-4H-1,2,4-triazol-4-amine CAS No. 26601-17-2](/img/structure/B1610634.png)
3-Methyl-4H-1,2,4-triazol-4-amine
Overview
Description
3-Methyl-4H-1,2,4-triazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen bonding and dipole interactions .
Mechanism of Action
Target of Action
3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has been studied for its antimicrobial properties . It has shown promising activity against bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains like Aspergillus niger and Candida albicans . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these microorganisms that are essential for their growth and survival.
Mode of Action
It’s known that triazole compounds often work by inhibiting the cytochrome p450-dependent 14α-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the microorganism .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the synthesis of ergosterol in fungi. By inhibiting the enzyme involved in the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol, leading to alterations in the cell membrane that result in increased permeability and leakage of essential cellular components .
Result of Action
The result of the action of this compound is the inhibition of growth and proliferation of certain bacteria and fungi. By disrupting the integrity of the cell membrane through the inhibition of ergosterol synthesis, the compound causes the death of these microorganisms, thereby exerting its antimicrobial effect .
Biochemical Analysis
Biochemical Properties
3-Methyl-4H-1,2,4-triazol-4-amine, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is facilitated by the unique structure of the triazole ring, which allows for hydrogen-bonding and dipole interactions with biological receptors
Cellular Effects
Given the broad biological activities of triazoles, it can be hypothesized that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related triazole compounds suggest that they exhibit good thermal stability , which may suggest similar stability for this compound
Metabolic Pathways
Given the broad biological activities of triazoles, it is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels
Preparation Methods
The synthesis of 3-Methyl-4H-1,2,4-triazol-4-amine typically involves multistep synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions . Industrial production methods often involve the use of base-assisted reactions to facilitate the formation of intermediates, followed by cyclization and dehydration processes . The reaction conditions usually require specific temperatures and solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-Methyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding triazole oxides, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-4H-1,2,4-triazol-4-amine exhibits notable biological activities that make it a candidate for pharmaceutical development.
Antibacterial Activity
Research indicates that triazole derivatives, including 3-Methyltriazole, possess significant antibacterial properties. For instance, studies have demonstrated that compounds derived from triazoles show effective activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
3-Methyltriazole Derivative | E. coli | 0.12 |
3-Methyltriazole Derivative | S. aureus | 0.25 |
3-Methyltriazole Derivative | P. aeruginosa | 0.50 |
Antifungal Properties
Triazoles are well-known antifungal agents. The compound has been studied for its efficacy against fungal strains such as Candida albicans. Its mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Agricultural Applications
The compound has shown promise in agricultural applications as a fungicide and herbicide.
Fungicidal Activity
Research indicates that triazole derivatives can effectively control fungal pathogens in crops, reducing the incidence of diseases caused by fungi such as Fusarium and Botrytis species . The application of these compounds can enhance crop yield and quality.
Herbicidal Properties
Triazoles have also been investigated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops .
Materials Science
In materials science, 3-Methyltriazole is utilized in synthesizing various polymers and materials.
Click Chemistry
The compound participates in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is pivotal in bioconjugation and the development of new materials . This reaction facilitates the formation of stable linkages between different molecular entities.
Coordination Chemistry
Triazoles can form complexes with metal ions, leading to the development of novel catalysts and materials with unique properties . These complexes are being explored for applications in catalysis and sensor technology.
Case Study 1: Antibacterial Screening
A study conducted by Muthal et al. (2010) synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains including Bacillus subtilis and Pseudomonas aeruginosa. The results showed that specific derivatives exhibited MIC values comparable to traditional antibiotics like levofloxacin .
Case Study 2: Agricultural Efficacy
In a field trial reported by researchers in India, the application of a triazole-based fungicide significantly reduced the incidence of leaf blight in rice crops compared to untreated controls, demonstrating its potential as an effective agricultural agent .
Comparison with Similar Compounds
3-Methyl-4H-1,2,4-triazol-4-amine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and rufinamide . These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications . The unique methyl group in this compound contributes to its distinct chemical reactivity and interaction with biological targets .
Biological Activity
3-Methyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in diverse biochemical pathways.
The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of the cytochrome P450-dependent enzyme responsible for the 14α-demethylation of lanosterol. This step is crucial for ergosterol biosynthesis in fungi, an essential component of their cell membranes. By disrupting ergosterol production, the compound increases cell membrane permeability, leading to cell lysis and death of pathogens such as:
- Bacteria : Escherichia coli, Bacillus subtilis
- Fungi : Aspergillus niger, Candida albicans .
Research Findings
A study highlighted that this compound demonstrated promising antimicrobial activity against various strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition comparable to standard antibiotics .
Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 10 | 15 |
Bacillus subtilis | 8 | 18 |
Aspergillus niger | 5 | 20 |
Candida albicans | 6 | 17 |
In addition to its antimicrobial properties, research has shown that this compound also exhibits anticancer activity. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It has been suggested that triazole derivatives can influence gene expression related to cancer cell growth .
Case Studies
A recent study evaluated various triazole derivatives for their anticancer effects using XTT assays against several cancer cell lines. The results indicated that compounds with a triazole scaffold exhibited significant cytotoxicity and antiangiogenic properties .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF7 (Breast Cancer) | 12 | High |
HeLa (Cervical Cancer) | 15 | Moderate |
A549 (Lung Cancer) | 10 | High |
Biochemical Pathways and Cellular Effects
The biochemical pathways influenced by this compound include:
Properties
IUPAC Name |
3-methyl-1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-3-6-5-2-7(3)4/h2H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXVQYBDSTZZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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